

An In-depth Technical Guide on the Discovery and Isolation of Austamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Austamide**

Cat. No.: **B1202464**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austamide, a prenylated indole alkaloid, was first discovered and isolated from the fungus *Aspergillus ustus*. This technical guide provides a comprehensive overview of the seminal work on its discovery, detailing the experimental protocols for its isolation and purification. Furthermore, it presents a compilation of its key physicochemical and spectroscopic data, essential for its characterization. The proposed biosynthetic pathway of **Austamide** is also elucidated, offering insights into its natural formation. This document serves as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organism

Austamide was first isolated in 1973 by P. S. Steyn from chloroform extracts of mycelium from the fungus *Aspergillus ustus* (strain CSIR 1127). This mold was cultured on sterilized, wet maize meal. The discovery of **Austamide** was part of a broader investigation into the toxic metabolites produced by this fungal species.

Experimental Protocols

Fungal Cultivation

Aspergillus ustus (CSIR 1127) was cultured on sterile, wet maize meal. The cultivation was carried out in bulk for a sufficient period to allow for the production of secondary metabolites,

including **Austamide**.

Extraction of Mycelium

The dried, moldy maize meal was subjected to extraction to isolate the fungal metabolites. The detailed protocol is as follows:

- The dried mycelium was extracted with chloroform (CHCl_3).
- The chloroform extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Austamide

The crude chloroform extract was subjected to chromatographic techniques to isolate and purify **Austamide**.

- Column Chromatography: The crude extract was chromatographed on a silica gel column.
- Elution: The column was eluted with a solvent system of benzene-acetone (9:1, v/v).
- Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing **Austamide** were identified and combined.
- Crystallization: The combined fractions containing **Austamide** were concentrated, and the compound was crystallized from a mixture of methanol and ethyl acetate to yield pure, colorless needles.

Quantitative Data Presentation

The physicochemical and spectroscopic data for **Austamide** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Austamide**

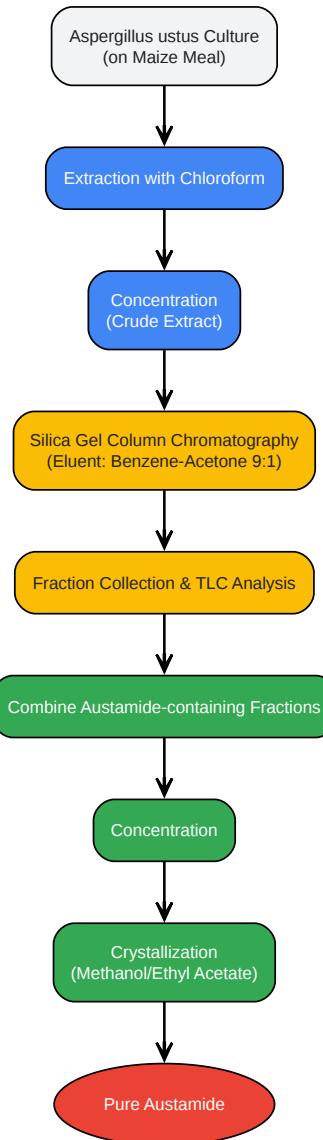
Property	Value
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₃
Molecular Weight	381.43 g/mol
Melting Point	298-300 °C
Specific Optical Rotation	[α]D ²² -162° (c 1.15 in CHCl ₃)
Appearance	Colorless needles

Table 2: ¹H NMR Spectroscopic Data for **Austamide** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.38	s	-	gem-dimethyl
1.52	s	-	gem-dimethyl
1.80-2.20	m	-	CH ₂ (proline)
2.50-2.80	m	-	CH ₂ (proline)
3.80	t	8.0	CH (proline)
4.45	d	10.0	CH ₂ (indole)
5.20	t	10.0	CH (vinyl)
6.40	s	-	NH (indole)
6.80-7.40	m	-	Aromatic protons
8.30	s	-	NH (amide)

Table 3: ¹³C NMR Spectroscopic Data for **Austamide** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
24.5	CH_3
25.2	CH_3
29.7	CH_2 (proline)
45.1	C (gem-dimethyl)
46.8	CH_2 (proline)
59.5	CH (proline)
65.2	CH_2 (indole)
110.1	C (aromatic)
118.9	C (aromatic)
120.5	C (aromatic)
121.8	C (aromatic)
124.2	CH (vinyl)
128.0	C (aromatic)
136.1	C (aromatic)
142.3	C (indole)
165.8	C=O (amide)
168.2	C=O (amide)
180.1	C=O (keto)


Table 4: Mass Spectrometry Data for **Austamide**

Ion	m/z
$[M]^+$	381
$[M-CH_3]^+$	366
$[M-C_5H_8]^+$	313

Mandatory Visualizations

Proposed Biosynthetic Pathway of Austamide

The biosynthesis of **Austamide** is believed to proceed from the amino acids L-tryptophan and L-proline. These precursors first form the cyclic dipeptide, brevianamide F. A "reverse" prenylation of brevianamide F yields deoxybrevianamide E, which then undergoes oxidative cyclizations to form **Austamide**.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A short synthetic route to (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor by a novel palladium-mediated indole --> dihydroindoloazocine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and Isolation of Austamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202464#discovery-and-isolation-of-austamide\]](https://www.benchchem.com/product/b1202464#discovery-and-isolation-of-austamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com